[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a piperidino group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidino Group: The piperidino group can be attached through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: The compound can be explored for use as a pesticide or herbicide due to its potential biological activity.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target molecules. The piperidino group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethanone
- 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanone
- 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanone
Uniqueness: The uniqueness of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for interactions with biological targets. The piperidino group further modulates its binding affinity and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15ClF3N3O |
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Molecular Weight |
309.71 g/mol |
IUPAC Name |
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H15ClF3N3O/c1-7-3-5-19(6-4-7)11(20)9-8(13)10(12(14,15)16)17-18(9)2/h7H,3-6H2,1-2H3 |
InChI Key |
DDOLHQPOSVMDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl |
Origin of Product |
United States |
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